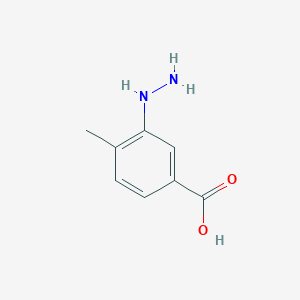

3-Hydrazino-4-methylbenzoic acid

Beschreibung

3-Hydrazino-4-methylbenzoic acid is a derivative of benzoic acid distinguished by a hydrazino (-NHNH₂) group at the third position and a methyl (-CH₃) group at the fourth position of the benzene (B151609) ring. This specific arrangement of functional groups—a carboxylic acid, a methyl group, and a reactive hydrazino group—makes it a valuable intermediate in the synthesis of more complex molecules, particularly various heterocyclic compounds. Its hydrochloride salt is commercially available, indicating its utility in larger-scale chemical processes. nordmann.global The compound's structure allows for a range of chemical transformations, making it a point of interest for researchers in medicinal chemistry and materials science.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-hydrazinyl-4-methylbenzoic acid |

| Molecular Formula | C₈H₁₀N₂O₂ scbt.com |

| Molecular Weight | 166.18 g/mol scbt.com |

| CAS Number | 61100-70-7 (for hydrochloride salt) nordmann.globalchemicalbook.com |

| Functional Groups | Carboxylic acid (-COOH), Hydrazino (-NHNH₂), Methyl (-CH₃) |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10N2O2 |

|---|---|

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

3-hydrazinyl-4-methylbenzoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5-2-3-6(8(11)12)4-7(5)10-9/h2-4,10H,9H2,1H3,(H,11,12) |

InChI-Schlüssel |

UKPYFYWYQILFOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)O)NN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Hydrazino 4 Methylbenzoic Acid and Its Precursors

Strategies from Methylated Benzoic Acid Derivatives

A common and logical starting point for the synthesis of 3-hydrazino-4-methylbenzoic acid involves the use of appropriately substituted methylated benzoic acid derivatives. These methods focus on the introduction and modification of nitrogen-containing functional groups at the 3-position of the 4-methylbenzoic acid scaffold.

Amination and Subsequent Hydrazino Group Introduction via Reduction

One of the most well-established routes commences with the nitration of 4-methylbenzoic acid to introduce a nitro group, which is subsequently reduced to an amino group. This amino functionality then serves as the direct precursor to the desired hydrazino group.

The synthesis of the key intermediate, 3-amino-4-methylbenzoic acid, typically starts from 3-methyl-4-nitrobenzoic acid. sigmaaldrich.com The reduction of the nitro group to an amine is a critical step and can be accomplished with high efficiency. A common method involves catalytic hydrogenation. For instance, 3-methyl-4-nitrobenzoic acid can be reduced using hydrogen gas in the presence of a palladium on activated charcoal catalyst. sigmaaldrich.com This reaction is typically carried out in a solvent such as methanol (B129727) at elevated temperature and pressure, leading to high yields of 3-amino-4-methylbenzoic acid. sigmaaldrich.com A patent describes a process where 1.0 mol of 3-methyl-4-nitrobenzoic acid in methanol with a palladium on carbon catalyst, under a hydrogen pressure of 0.7 MPa and at a temperature of 60°C for 10 hours, yielded 96.1% of 3-amino-4-methylbenzoic acid. sigmaaldrich.com

Once 3-amino-4-methylbenzoic acid is obtained, the next crucial step is the conversion of the amino group to a hydrazino group. This is typically achieved through diazotization followed by reduction. The amino group is first treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt. questjournals.orgmasterorganicchemistry.com This diazonium salt is then reduced to the corresponding hydrazine (B178648). A variety of reducing agents can be employed for this purpose. A patent for the preparation of the similar compound, p-carboxyl phenylhydrazine, utilizes sodium pyrosulfite as the reducing agent. google.com In this process, the diazonium salt solution is slowly added to a solution of sodium pyrosulfite while maintaining a controlled temperature and pH. google.com The resulting hydrazyl sulfite (B76179) complex is then hydrolyzed, typically by heating with acid, to yield the final hydrazine product. google.com

Esterification and Hydrazine Addition Reactions

An alternative strategy involves the initial protection of the carboxylic acid group via esterification, followed by the introduction of the hydrazine moiety. This pathway is particularly useful as esters can readily react with hydrazine hydrate (B1144303) to form the corresponding hydrazide.

The first step in this sequence is the esterification of a suitable benzoic acid derivative. For example, methyl 4-methylbenzoate can be synthesized from p-tolualdehyde and methanol. nih.gov More commonly, the ester is prepared directly from the carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a standard method. researchgate.net For instance, methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) is synthesized by reacting gallic acid with methanol in the presence of sulfuric acid. mdpi.com

Once the ester is formed, the next step is the reaction with hydrazine hydrate (N₂H₄·H₂O) to form the benzohydrazide. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.commdpi.com For example, 4-methoxybenzohydrazide was synthesized with a 92% yield by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate in methanol for 6 hours. mdpi.com Similarly, the synthesis of new hydrazone derivatives often starts with the condensation of an ethyl benzoate (B1203000) derivative with hydrazine. google.com In some cases, this reaction can be performed under microwave irradiation to reduce reaction times and improve yields. nih.govlatticescipub.com

Following the formation of the hydrazide, further steps would be required to introduce the amino group at the 3-position if not already present in the starting ester. If starting with a pre-functionalized ester, such as methyl 3-amino-4-methylbenzoate, direct reaction with hydrazine hydrate would yield 3-amino-4-methylbenzoic acid hydrazide. google.com

Diazotization and Reduction Pathways for Hydrazino Group Formation

The formation of the hydrazino group via the diazotization of a primary aromatic amine followed by reduction is a cornerstone of synthetic organic chemistry and a key method for preparing compounds like this compound.

The process begins with the diazotization of 3-amino-4-methylbenzoic acid. This reaction is conducted in a cold, acidic solution, typically using hydrochloric or sulfuric acid, by the dropwise addition of an aqueous solution of sodium nitrite. questjournals.orgmasterorganicchemistry.com The temperature is strictly maintained between 0 and 5 °C to prevent the unstable diazonium salt from decomposing. questjournals.org The resulting diazonium salt is a versatile intermediate.

The subsequent reduction of the diazonium salt to the hydrazine is the critical step. A common and effective method involves the use of a sulfur-containing reducing agent. A patent for a similar synthesis describes the use of sodium pyrosulfite (Na₂S₂O₅). google.com The procedure involves adding the cold diazonium salt solution to a solution of sodium pyrosulfite and sodium hydroxide, maintaining the pH between 7 and 9 and the temperature between 10 and 35 °C. google.com This forms a hydrazyl sulfite complex, which is then hydrolyzed by heating with a strong acid, such as hydrochloric acid, to yield the final hydrazine hydrochloride salt. google.com The free hydrazine can then be obtained by neutralization.

Influence of Methyl Group Regiochemistry on Synthetic Efficiency

The position of the methyl group on the benzoic acid ring can significantly influence the efficiency of the synthetic steps leading to this compound. This influence is primarily due to electronic and steric effects that affect the reactivity of the aromatic ring and its functional groups.

During the nitration of 4-methylbenzoic acid, the methyl group, being an ortho-, para-director, activates the ring towards electrophilic substitution. The carboxylic acid group, however, is a meta-director and deactivating. The directing effects of these two groups are synergistic in directing the incoming nitro group to the 3-position, which is ortho to the methyl group and meta to the carboxyl group. This alignment of directing effects generally leads to a high regioselectivity and good yield of the desired 3-nitro-4-methylbenzoic acid precursor.

In the subsequent diazotization and reduction steps, the electronic nature of the substituents can also play a role. The electron-donating methyl group can slightly increase the electron density on the aromatic ring, which can influence the stability and reactivity of the diazonium salt intermediate. However, in the case of 3-amino-4-methylbenzoic acid, the amino group is the primary determinant of the diazotization reaction. The regioselectivity in reactions involving substituted arylhydrazines, such as in the synthesis of pyrazoles, has been shown to be influenced by the electronic nature of the substituents on the aryl ring, with electron-withdrawing groups affecting the reactivity of the carbonyl groups in the other reactant. chemmethod.com While not a direct measure of the synthesis of the hydrazine itself, this highlights the general principle that substituent effects are crucial in determining reaction outcomes.

Advanced Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

In recent years, advanced synthetic methodologies, particularly microwave-assisted synthesis, have been increasingly employed to accelerate organic reactions, improve yields, and promote greener chemical processes. These techniques have found application in the synthesis of hydrazides and related heterocyclic compounds.

Microwave irradiation can significantly reduce reaction times for the synthesis of hydrazides from esters and hydrazine hydrate. For example, the synthesis of 4-hydroxybenzoic acid hydrazide from ethyl 4-hydroxybenzoate (B8730719) and hydrazine hydrate, which takes 2 hours under conventional reflux, can be completed in just 3 minutes in a lab-made microwave with a 93% yield. nih.govlatticescipub.com Similarly, the synthesis of hydrazone derivatives from hydrazides and aldehydes can be achieved in a few minutes under microwave irradiation, often in higher yields compared to conventional heating methods. nih.govlatticescipub.com

Microwave-assisted protocols have also been developed for the synthesis of various heterocyclic compounds derived from hydrazines, such as 1,3,4-oxadiazoles and triazoles. latticescipub.comacs.org These methods often offer the advantages of being solvent-free or using environmentally benign solvents, further enhancing their appeal from a green chemistry perspective. acs.org For instance, a one-pot, three-step microwave-assisted synthesis of 1,4-dihydrochromene triazoles has been reported using PEG400 as a solvent. acs.org The development of microwave-assisted methods for the diazotization and reduction of aromatic amines could potentially offer a more rapid and efficient route to arylhydrazines like this compound. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Hydrazino 4 Methylbenzoic Acid

Reactivity of the Hydrazino Moiety

The hydrazino group (-NHNH₂) is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms, a phenomenon known as the alpha effect. This inherent nucleophilicity is the driving force behind its characteristic reactions. acs.org

One of the most fundamental reactions of the hydrazino group is its condensation with carbonyl compounds such as aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a stable hydrazone, characterized by a carbon-nitrogen double bond (C=N). researchgate.netresearchgate.netlearncbse.in

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of the hydrazine (B178648). This type of reaction is crucial for the characterization of carbonyl compounds and for the synthesis of biologically active molecules. learncbse.in

Table 1: Hydrazone Formation from 3-Hydrazino-4-methylbenzoic acid

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product |

| This compound | Aldehyde (R-CHO) | 3-((2-Alkylidene)hydrazino)-4-methylbenzoic acid |

| This compound | Ketone (R-CO-R') | 3-((2-Alkylidene)hydrazino)-4-methylbenzoic acid |

The nucleophilic nitrogen atoms of the hydrazino moiety are susceptible to attack by electrophiles other than carbonyls, leading to N-acylation and N-alkylation products.

N-Acylation: This transformation is typically achieved using acylating agents like acid chlorides or acid anhydrides. nih.govnih.gov The reaction introduces an acyl group (R-CO-) onto one of the nitrogen atoms, forming an N-acylhydrazide. This reaction is fundamental in the synthesis of various derivatives, including precursors for heterocyclic rings like oxadiazoles. chemmethod.com

N-Alkylation: The reaction with alkyl halides can introduce alkyl groups onto the nitrogen atoms. The extent and position of alkylation can be controlled by the reaction conditions and the nature of the alkylating agent. researchgate.net

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) of this compound undergoes a range of reactions typical for this functionality, allowing for its conversion into various derivatives. ncert.nic.in

These derivatives are often key intermediates in multi-step synthetic sequences.

Esters: Esterification is commonly performed by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), in a process known as Fischer esterification. nih.gov For instance, reacting this compound with methanol (B129727) would yield methyl 3-hydrazino-4-methylbenzoate. chemsrc.com

Amides: The formation of amides requires the reaction of the carboxylic acid with an amine. This reaction is often facilitated by activating the carboxylic acid, for example, by converting it to a more reactive acid chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comunimi.it

Acid Chlorides: The carboxylic acid can be converted into its most reactive derivative, the acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ncert.nic.in The resulting 3-hydrazino-4-methylbenzoyl chloride is a highly valuable intermediate for the synthesis of esters and amides under milder conditions.

Table 2: Derivatization of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product |

| This compound | Alcohol (R-OH), H⁺ | 3-Hydrazino-4-methylbenzoate ester |

| This compound | Amine (R-NH₂), Coupling Agent | N-substituted-3-hydrazino-4-methylbenzamide |

| This compound | Thionyl Chloride (SOCl₂) | 3-Hydrazino-4-methylbenzoyl chloride |

Intramolecular Cyclization Pathways

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of various nitrogen-containing heterocyclic compounds. nahrainuniv.edu.iq These reactions often involve the participation of both the hydrazino and the carboxylic acid groups (or its derivatives). For example, benzohydrazides, which can be formed from the corresponding benzoic acid, are common starting materials for creating five- and six-membered heterocycles. nahrainuniv.edu.iqnih.gov

1,3,4-Oxadiazoles: These can be synthesized from the hydrazide derivative by reaction with reagents like carbon disulfide or by cyclization of diacylhydrazine precursors. nahrainuniv.edu.iqchemmethod.com

1,2,4-Triazoles: The reaction of the hydrazide with a thiocyanate (B1210189) derivative can lead to the formation of a triazole ring system. researchgate.netresearchgate.net

Pyridazinones and Phthalazinones: These six-membered rings can be formed by reacting the hydrazide with dicarbonyl compounds or their equivalents. nahrainuniv.edu.iq

Oxidative Transformations of the Hydrazide Functionality

The hydrazino group is sensitive to oxidizing agents. The outcome of such reactions is highly dependent on the specific oxidant used and the reaction conditions. Possible transformations include:

Formation of Diazenes: Mild oxidation can lead to the formation of diazene (B1210634) (diimide) derivatives.

Cleavage of the N-N bond: Stronger oxidation can result in the cleavage of the nitrogen-nitrogen bond.

Radical Reactions: Certain oxidizing conditions can generate nitrogen-centered radicals, which can participate in subsequent coupling or rearrangement reactions. wikipedia.org

Formation of Azo Compounds: In the context of diazonium salt chemistry, hydrazines can be involved in coupling reactions. weebly.com

While specific studies detailing the oxidation of this compound are limited, the general reactivity patterns of hydrazines suggest that this is a viable and potentially complex reaction pathway. ut.ee

Coordination Chemistry with Metal Centers

The hydrazino group, with its two nitrogen atoms possessing lone pairs of electrons, and the carboxylic acid group, which can deprotonate to form a carboxylate anion, present multiple potential binding sites. This poly-dentate character theoretically allows this compound to act as a versatile ligand, potentially forming mononuclear or polynuclear metal complexes with varied structural motifs. The presence of both a soft donor (nitrogen) and a hard donor (oxygen) center could lead to interesting coordination behaviors with a range of transition metals and lanthanides.

General studies on similar hydrazone and benzoic acid derivatives have shown that these classes of compounds readily form stable complexes with a variety of metal ions. For instance, hydrazones are known to coordinate to metal centers through the azomethine nitrogen and the carbonyl oxygen, often acting as bidentate ligands. The mode of coordination can be influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the solvent used. In some cases, the hydrazone ligand can undergo tautomerization from the keto to the enol form upon complexation, leading to deprotonation and the formation of a more conjugated system.

In the case of this compound, one could hypothesize several coordination modes. The ligand could coordinate in a bidentate fashion through one of the hydrazino nitrogens and the carboxylate oxygen. Alternatively, it could bridge two metal centers, with the hydrazino group coordinating to one metal and the carboxylate group to another, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The steric hindrance from the methyl group at the 4-position might also influence the geometry of the resulting metal complexes.

Despite these possibilities, the scientific literature accessible through comprehensive searches does not currently contain specific examples of synthesized and characterized metal complexes of this compound. There is a lack of crystallographic data to elucidate the precise binding modes, bond lengths, and bond angles. Furthermore, detailed spectroscopic (such as IR, UV-Vis, NMR) and magnetic studies on its metal complexes, which would provide insights into the electronic structure and the nature of the metal-ligand bonding, have not been reported.

Synthesis and Structural Diversification of Derivatives and Analogues of 3 Hydrazino 4 Methylbenzoic Acid

Hydrazone Derivatives: Synthesis and Conformational Analysis

Synthesis Hydrazones are readily synthesized from 3-Hydrazino-4-methylbenzoic acid through a condensation reaction with various aldehydes and ketones. nih.gov This reaction typically involves refluxing the hydrazino-substituted benzoic acid with the desired carbonyl compound in a solvent such as ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. nih.govresearchgate.net The process results in the formation of an imine-like C=N double bond, linking the benzoic acid framework to the residue of the carbonyl compound. nih.gov

The general scheme for this synthesis is as follows:

this compound + R-CHO/R₂C=O → 3-[(2-Alkylidene/Arylmethylidene)hydrazino]-4-methylbenzoic acid + H₂O

This method is highly versatile, allowing for the incorporation of a wide range of substituents (R groups) based on the choice of the aldehyde or ketone. For instance, reactions with various substituted aromatic aldehydes have been reported to proceed efficiently. researchgate.net

Conformational Analysis The key structural feature of these hydrazone derivatives is the azomethine group (-N=CH-). Spectroscopic data and crystallographic studies have shown that the geometry of this imine double bond predominantly exists in the E configuration for aroyl hydrazones. nih.gov This stereochemical preference is a critical aspect of their molecular architecture. Conformational analysis, often supported by techniques like ¹H and ¹³C NMR spectroscopy, confirms the presence and chemical environment of the characteristic protons and carbons of the hydrazone linkage and the aromatic rings. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Key Reaction Feature | Reference |

|---|---|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | Aryl/Alkylidene Hydrazone | Condensation, formation of C=N bond | researchgate.netresearchgate.net |

| This compound | Aromatic/Aliphatic Ketone | Aryl/Alkylidene Hydrazone | Condensation, formation of C=N bond | nih.gov |

Heterocyclic Systems Derived from this compound

The hydrazino group is a powerful precursor for the construction of various nitrogen-containing heterocyclic rings.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from this compound through several routes. A common method involves the cyclization of an intermediate N,N'-diacylhydrazine. mdpi.com This intermediate is formed by reacting the starting hydrazide with an acyl chloride or carboxylic acid. The subsequent cyclodehydration is achieved using reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄). mdpi.comnih.gov An alternative pathway is the oxidative cyclization of hydrazone derivatives (as described in 4.1), which can be accomplished using reagents such as bromine in acetic acid. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often begins with the conversion of the hydrazide to a thiosemicarbazide (B42300). researchgate.net This is typically done by reacting this compound with ammonium (B1175870) thiocyanate (B1210189) or a substituted isothiocyanate. researchgate.netluxembourg-bio.com The resulting thiosemicarbazide can then be cyclized under basic conditions (e.g., using sodium hydroxide) to form the corresponding 1,2,4-triazole-3-thiol. researchgate.net Other methods include the reaction of hydrazines with formamide, which can proceed under microwave irradiation. organic-chemistry.org

Pyrazoles: Pyrazole (B372694) rings are classically formed by the reaction of a hydrazine-containing compound with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or its derivatives. organic-chemistry.orgacs.org The reaction of this compound with a suitable β-diketone would lead to a cyclocondensation reaction, yielding a pyrazole ring attached to the 3-position of the 4-methylbenzoic acid backbone. organic-chemistry.orgnih.gov

| Target Heterocycle | Key Intermediate/Reactant | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | POCl₃, PPA, H₂SO₄ (Dehydration) | mdpi.comnih.gov |

| 1,2,4-Triazole | Thiosemicarbazide | NaOH (Cyclization) | researchgate.net |

| Pyrazole | 1,3-Dicarbonyl compound | Condensation reaction | organic-chemistry.orgacs.org |

The versatile reactivity of this compound and its primary derivatives allows for the construction of more complex fused heterocyclic systems. For example, pyridazine-3,6-dione derivatives can be prepared from hydrazides. uobaghdad.edu.iq Furthermore, derivatives like 1,2,4-triazoles can serve as building blocks for fused systems. Multi-component reactions can lead to the formation of architectures such as mdpi.comorganic-chemistry.orgtriazolo[3,4-b] mdpi.comnih.govthiadiazines. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, can be synthesized from hydrazino-pyrazole precursors, highlighting a pathway from this compound to biologically relevant fused heterocycles. nih.gov

Ester and Amide Analogues

The carboxylic acid group of this compound is readily converted into ester and amide analogues.

Ester Analogues: Standard esterification procedures, such as the Fischer esterification, can be employed. This involves reacting the benzoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid, typically under reflux. researchgate.netnih.gov This yields the corresponding alkyl 3-hydrazino-4-methylbenzoate.

Amide Analogues: Amides are formed by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent or the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride (by treatment with thionyl chloride or oxalyl chloride), followed by reaction with the amine. The hydrazide functional group itself is a type of amide (an acylhydrazide) and is most commonly synthesized by reacting the corresponding ester (e.g., methyl 3-amino-4-methylbenzoate followed by diazotization and reduction, or from the ester of the title compound) with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov

Regioselectivity and Stereoselectivity in Derivative Synthesis

Regioselectivity: The synthesis of heterocyclic derivatives from this compound often involves questions of regioselectivity. For instance, in the formation of pyrazoles from an unsymmetrical 1,3-diketone, two different regioisomers can potentially be formed. The specific isomer obtained is dependent on the reaction conditions and the relative reactivity of the two carbonyl groups of the diketone. organic-chemistry.org Similarly, the synthesis of substituted 1,2,4-triazoles can yield different isomers depending on the precursors and the cyclization strategy employed. organic-chemistry.org

Stereoselectivity: As mentioned previously, the formation of the C=N double bond in hydrazone synthesis is stereoselective, strongly favoring the E-isomer. nih.gov In the synthesis of more complex, fused heterocyclic systems that contain chiral centers, mixtures of diastereomers can be produced. The control of this stereochemistry is a significant challenge in synthetic design. The characterization of these stereoisomers often requires advanced analytical methods, including 2D NMR and X-ray crystallography, to elucidate the precise three-dimensional structure. nih.gov

Advanced Analytical Characterization of 3 Hydrazino 4 Methylbenzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the chemical structure of 3-Hydrazino-4-methylbenzoic acid and its derivatives. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, characteristic signals are expected to confirm the presence of the key structural motifs. The protons of the methyl group (-CH₃) would typically appear as a singlet, while the aromatic protons on the benzoic acid ring would produce signals in the aromatic region of the spectrum. The protons of the hydrazino group (-NHNH₂) and the carboxylic acid proton (-COOH) are also identifiable, though their chemical shifts can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework. Distinct signals would correspond to the carbon atom of the methyl group, the various aromatic carbons of the benzene (B151609) ring, and the carbonyl carbon of the carboxylic acid group. For instance, in derivatives like (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides, the presence of a C=S group is confirmed by a signal around δC = 182.54 and 179.26 ppm. nih.gov

Table 1: Representative NMR Data for this compound and a Derivative

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound | ¹H | ~2.3 | s | -CH₃ |

| ¹H | ~8.1 | s | -COOH | |

| ¹H | Aromatic Region | m | Ar-H | |

| ¹H | Variable | br s | -NHNH₂ | |

| (E)-N-Cyclopropyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine (Derivative Example) | ¹H | 0.73–0.88 | m | 2 CH₂-cyclopropyl |

| ¹H | 3.07 | m | CH-cyclopropyl | |

| ¹H | 3.70, 3.87 | s | 3 OCH₃ | |

| ¹H | 7.06 | s | 2H, Ar-CH | |

| ¹H | 7.96 | s | CH=N | |

| ¹H | 8.32 | s | NH-cyclopropyl | |

| ¹H | 11.56 | s | NH |

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Actual chemical shifts can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. For instance, N-H stretching vibrations from the hydrazino group are typically observed in the range of 3100–3300 cm⁻¹. The O-H stretch of the carboxylic acid often appears as a broad band around 2500–3000 cm⁻¹. A strong absorption peak around 1660 cm⁻¹ is indicative of the C=O (carbonyl) group of the carboxylic acid. In the synthesis of related benzoic acid hydrazides, the formation is confirmed by a peak around 3300 cm⁻¹ for N-H stretching and 1662 cm⁻¹ for the amide C=O. nepjol.info

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information and is particularly useful for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for the analysis of this compound and its derivatives. For the parent compound, a molecular ion peak [M+H]⁺ at m/z 167 would be expected, confirming its molecular weight of 166.18 g/mol . In studies involving derivatives, mass spectral data is often obtained using an Ion Trap mass spectrometer. google.comgoogle.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The benzene ring and other conjugated parts of this compound and its derivatives will absorb UV light, leading to characteristic absorption maxima. The position and intensity of these peaks can be influenced by the solvent and the specific substituents on the aromatic ring. For hydrazide-hydrazone derivatives, the geometry of the imine CH=N double bond, which typically has an E configuration, can be studied using spectroscopic data. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound. For instance, in the characterization of novel thiadiazole derivatives, elemental analysis is routinely performed to confirm the calculated composition. nih.gov

Thermogravimetric Analysis and Differential Scanning Calorimetry

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound and its direct derivatives. While thermal analysis is a common technique for characterizing related compounds such as hydrazones, Schiff bases, and other benzoic acid derivatives, specific data including decomposition temperatures, weight loss percentages, melting points, and enthalpy changes for this compound are not present in the surveyed research.

However, without direct experimental data for this compound, any discussion of its thermal properties would be speculative. The creation of detailed data tables and a thorough analysis of research findings, as requested, is contingent on the availability of such specific empirical data. Future research explicitly focused on the thermal behavior of this compound and its derivatives is necessary to fill this gap in the scientific record.

Computational and Theoretical Studies on 3 Hydrazino 4 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to the computational study of organic molecules. For aromatic compounds containing hydrazino and carboxylic acid functionalities, DFT methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used to achieve a balance between computational cost and accuracy. acs.orgacs.org These calculations can determine the molecule's ground-state electronic structure, optimized geometry, and various chemical properties. Such studies form the foundation for more advanced computational analyses, including the prediction of spectroscopic data and reaction pathways. researchgate.net For 3-Hydrazino-4-methylbenzoic acid, DFT calculations would provide a detailed picture of electron distribution, orbital energies, and molecular stability.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (i.e., the lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the benzoic acid ring and its hydrazino and methyl substituents.

Conformational analysis would further explore the rotational barriers around single bonds, such as the C-N bond of the hydrazino group and the C-C bond of the carboxylic acid group, to identify different stable conformers and their relative energies. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Below is a table representing typical geometric parameters that would be determined for this compound through geometry optimization.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar molecular structures. Actual values would be determined by specific calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-COOH | ~1.49 Å | |

| C=O | ~1.22 Å | |

| C-OH | ~1.36 Å | |

| C-N | ~1.40 Å | |

| N-N | ~1.45 Å | |

| Bond Angles | C-C-C (ring) | ~120° |

| C-C-N | ~120° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazino group (-NHNH₂) and the aromatic ring, which act as electron donor sites. acs.org The LUMO is likely distributed over the carboxylic acid group (-COOH) and the benzene (B151609) ring, which can act as electron acceptors. acs.org A smaller HOMO-LUMO gap suggests that the molecule is more easily polarized and thus more chemically reactive. acs.orgnih.gov In studies of related hydrazinobenzoic acid derivatives, these energy gaps are typically calculated to be in the range of 3 to 5 eV. acs.org

Table 2: Representative Frontier Orbital Energies Note: Values are illustrative based on studies of analogous compounds like 4-hydrazinobenzoic acid derivatives. acs.org

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts, Electronic Spectra)

Computational methods can accurately predict various spectroscopic properties. Theoretical vibrational frequency calculations can simulate the molecule's infrared (IR) and Raman spectra. For this compound, these calculations would help assign specific vibrational modes, such as the N-H stretching of the hydrazino group (expected around 3100–3300 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500–3000 cm⁻¹), and the C=O stretching (around 1660 cm⁻¹).

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. This would allow for the theoretical assignment of peaks, such as the signal for the methyl protons (δ ~2.3 ppm) and the carboxylic acid proton (δ ~8.1 ppm), which can then be compared to experimental data for structural confirmation.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is invaluable for studying reaction mechanisms at the molecular level. For this compound, the hydrazino group provides a site of high nucleophilicity, making it prone to reactions like condensations and cyclizations. Theoretical calculations can be used to model the reaction pathways of such transformations. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers and reaction thermodynamics. This approach can be used to understand, for instance, the mechanism of electrophilic substitution on the aromatic ring or the cyclization reactions that this molecule readily undergoes to form heterocyclic compounds.

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness, Chemical Potential)

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. acs.org These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. More negative values indicate higher stability. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. acs.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's capacity to receive electrons. Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the hydrazino group would contribute significantly to its softness and nucleophilicity, while the carboxylic acid group would enhance its electrophilic character.

Table 3: Global Chemical Reactivity Descriptors Note: The formulas provided are based on Koopmans' theorem approximations, where E_HOMO and E_LUMO are the energies of the respective orbitals.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Propensity for chemical reactions |

| Electrophilicity (ω) | μ² / (2η) | Electron-accepting power |

Molecular Interaction Dynamics and Energetics (e.g., with Nanoparticle Surfaces)

Understanding how this compound interacts with other surfaces, such as nanoparticles, is crucial for its application in materials science. Computational modeling can simulate the adsorption and binding of the molecule onto a surface, for example, a gold nanoparticle. researchgate.net These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the interactions. The carboxylic acid group could bind to metal surfaces through its oxygen atoms, while the hydrazino group could also participate in coordination or hydrogen bonding. researchgate.netnih.gov Molecular dynamics simulations can further explore the behavior of the molecule in a solvent and near a surface over time, providing insights into the stability and dynamics of the interaction.

Prediction of Non-linear Optical Properties

Computational and theoretical chemistry have become indispensable tools in the prediction of molecular properties, including the non-linear optical (NLO) characteristics of novel organic compounds. For this compound, while direct experimental data on its NLO properties is not extensively available, theoretical studies based on Density Functional Theory (DFT) and other computational methods can provide significant insights. These studies help in understanding the structure-property relationships that govern the NLO response of this and related molecules.

The NLO response in organic molecules is primarily governed by the intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups, facilitated by a π-conjugated system. In this compound, the hydrazino (-NHNH₂) group acts as an electron donor, while the carboxylic acid (-COOH) group can act as an electron acceptor. The phenyl ring serves as the π-conjugated bridge. The presence of a methyl group (-CH₃) at the 4-position can also influence the electronic properties through its electron-donating inductive effect.

Theoretical calculations for similar hydrazone and benzoic acid derivatives have shown that these classes of compounds can exhibit significant NLO properties. researchgate.netnih.govresearchgate.net For instance, studies on hydrazone-based chromophores have demonstrated that the efficiency of ICT, and consequently the NLO response, can be fine-tuned by modifying the donor and acceptor strengths. nih.gov Computational investigations on various hydrazone derivatives have revealed substantial first-order hyperpolarizability (β) values, indicating their potential for second-order NLO applications. researchgate.net

Similarly, research on benzoic acid derivatives has highlighted their potential as NLO materials. nih.govresearchgate.net DFT studies on such compounds help in calculating key parameters like dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ), which are crucial in assessing their NLO activity. nih.govnih.gov The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter, with a smaller energy gap generally correlating with a larger NLO response. nih.gov

Based on the computational analysis of structurally related compounds, the predicted NLO properties of this compound are summarized in the following tables. These values are theoretical estimations and serve as a basis for guiding future experimental work.

Predicted Molecular Properties

| Property | Predicted Value/Characteristic |

| Molecular Geometry | The molecule is expected to have a largely planar structure, which facilitates π-electron delocalization across the phenyl ring between the donor and acceptor groups. |

| HOMO-LUMO Energy Gap (ΔE) | A relatively small energy gap is predicted, suggesting the potential for significant intramolecular charge transfer and a notable NLO response. nih.gov |

| Dipole Moment (μ) | A significant ground-state dipole moment is anticipated due to the charge asymmetry introduced by the donor and acceptor groups. |

Predicted Non-linear Optical Parameters

The following table presents the predicted non-linear optical parameters for this compound, extrapolated from computational studies on analogous compounds. researchgate.netnih.gov

| Parameter | Predicted Value Range | Significance in NLO |

| First Hyperpolarizability (β) | Expected to be significantly higher than that of reference materials like urea, indicating a strong second-order NLO response. researchgate.net | Determines the efficiency of second-harmonic generation (SHG) and other second-order NLO phenomena. |

| Second Hyperpolarizability (γ) | A notable value is predicted, suggesting potential for third-order NLO applications such as optical limiting and all-optical switching. | Governs third-order NLO effects, which are important for a wide range of photonic applications. |

| Non-linear Refractive Index (n₂) | A non-zero value is expected, which could be either positive (self-focusing) or negative (self-defocusing) depending on the specific electronic characteristics. | Crucial for applications in optical switching and modulation. |

| Non-linear Absorption Coefficient (β) | A measurable non-linear absorption is predicted, which is relevant for optical limiting applications. | Characterizes the intensity-dependent absorption of light by the material. |

It is important to emphasize that these are predicted properties based on the analysis of similar molecular structures. Experimental validation through techniques such as Z-scan and electric field-induced second-harmonic generation (EFISHG) would be necessary to confirm these theoretical findings and fully elucidate the NLO potential of this compound. nih.govnih.gov

Applications of 3 Hydrazino 4 Methylbenzoic Acid and Its Derivatives in Chemical Science

Building Blocks for Complex Organic Synthesis

The dual reactivity of the hydrazine (B178648) and carboxylic acid functional groups makes 3-Hydrazino-4-methylbenzoic acid a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The nucleophilic nature of the hydrazine moiety enables its participation in condensation and cyclization reactions to form a variety of ring systems.

Research has demonstrated that hydrazine derivatives are crucial intermediates in the synthesis of a wide range of heterocyclic scaffolds. nih.gov For instance, compounds with a hydrazinobenzoic acid backbone are utilized in creating biologically relevant molecules like pyrazoles and triazoles. nih.govresearchgate.net The hydrazine group can react with dicarbonyl compounds or their equivalents to form five- or six-membered rings, while the carboxylic acid group can be converted into esters or amides, providing further points for molecular elaboration. nepjol.infonih.gov

One notable application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which can be achieved through the cyclocondensation of hydrazine derivatives. nih.gov Similarly, the reaction of benzoic acid hydrazides with various reagents can lead to the formation of triazole rings. nepjol.info The general synthetic utility is highlighted by the conversion of carboxylic acids to acid hydrazides, which are stable intermediates for further reactions. acs.orgorganic-chemistry.org

Table 1: Examples of Heterocyclic Systems Derived from Hydrazine-Containing Building Blocks

| Heterocyclic System | General Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Benzoxazoles | 3-Amino-4-hydroxybenzoate derivatives and aryl acids | Cyclization | |

| Hydrazinecarbothioamides | Hydrazino intermediates and arylisothiocyanates | Condensation | |

| Pyrazoles | Hydrazine derivatives and dicarbonyl compounds | Cyclocondensation | nih.govresearchgate.net |

| Triazoles | Benzoic acid hydrazides and various cyclizing agents | Cyclization | researchgate.netnepjol.info |

| Cinnolines | Arylhydrazonals and hydrazine hydrate (B1144303) | Condensation and Cyclization | researchgate.net |

Precursors for Functional Polymeric Materials

The bifunctional nature of this compound lends itself to applications in polymer chemistry, where it can act as a monomer for the synthesis of functional polymers. The presence of both a hydrazine group, which can be seen as a diamine equivalent, and a carboxylic acid group allows for its participation in polycondensation reactions.

For example, aromatic polyamides, known for their thermal stability, are synthesized from the reaction of diamines and diacid chlorides. tubitak.gov.tr The carboxylic acid of this compound can be converted to an acid chloride and reacted with a diamine, or the hydrazine group can react with a diacid chloride, to form polyamide chains. tubitak.gov.tr Similarly, poly(diacylhydrazine)s can be synthesized through the oxidative coupling polymerization of bishydrazide monomers, which can be derived from dicarboxylic acids and hydrazine. mdpi.com This suggests that this compound could be incorporated into such polymer backbones.

Furthermore, research on related structures like 3-amino-4-hydroxybenzoic acid has shown its utility in preparing high-performance polymers such as polybenzoxazoles (PBOs). mdpi.com The synthesis of polyimides, another class of thermally stable polymers, has been achieved using benzoic acid as a catalytic solvent, indicating the compatibility of the benzoic acid moiety with polymerization conditions. researchgate.net The incorporation of the this compound unit into polymer chains could impart specific functionalities, such as metal-chelating properties or sites for further chemical modification.

Table 2: Potential Polymer Types from this compound

| Polymer Class | Reactive Functional Groups Involved | Potential Co-monomer | Reference (by Analogy) |

|---|---|---|---|

| Polyamides | Carboxylic acid and Hydrazine | Diamine or Diacid Chloride | tubitak.gov.tr |

| Poly(diacylhydrazine)s | Hydrazine | Dicarboxylic acid derivative | mdpi.com |

| Polyimides | Carboxylic acid and Hydrazine | Dianhydride | researchgate.net |

Role in Supramolecular Chemistry and Self-Assembly Processes

The functional groups on this compound are capable of forming non-covalent interactions, such as hydrogen bonds, which are fundamental to supramolecular chemistry and self-assembly. The carboxylic acid group is a well-known hydrogen bond donor and acceptor, while the hydrazine group also provides hydrogen bond donor and acceptor sites.

These interactions can direct the assembly of molecules into well-ordered, higher-dimensional structures. For instance, hydrazone-based systems have been shown to self-assemble into complex architectures like pseudo rotaxanes in aqueous media through the formation of dynamic hydrazone bonds. nih.gov This highlights the potential of the hydrazine moiety to participate in controlled self-assembly processes.

Studies on derivatives of the closely related 4-hydrazinobenzoic acid have shown that these molecules can form extensive hydrogen-bonded networks, leading to one-, two-, or three-dimensional supramolecular structures. nih.gov The interplay of hydrogen bonds involving the carboxylic acid, the hydrazine group, and other substituents on the aromatic ring dictates the final assembled architecture. The specific substitution pattern of this compound would be expected to influence the geometry of these hydrogen-bonding motifs, leading to unique self-assembled structures.

Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The surface functionalization of nanomaterials, such as gold nanoparticles (AuNPs), is crucial for their application in various fields, including sensing, catalysis, and biomedicine. nih.govmdpi.com this compound possesses functional groups that can act as anchoring points for binding to nanoparticle surfaces.

Gold surfaces have a strong affinity for electron-donating groups, and both the hydrazine and carboxylate moieties can serve this role. mdpi.com The carboxylic acid group is a common functional group used to modify nanoparticle surfaces, improving their hydrophilicity and stability in solution. cd-bioparticles.netmdpi.com Carboxylation allows for further conjugation with other biomolecules or drugs. cd-bioparticles.net

The hydrazine group also offers a reactive handle for nanoparticle functionalization. For example, hydrazine-terminated linkers can be used to attach molecules to surfaces containing carboxylic acids. nih.gov Moreover, hydrazine itself can interact with gold nanoparticles, and AuNPs have been shown to catalyze reactions involving hydrazine. researchgate.netresearchgate.net This suggests a direct interaction is possible. The dual functionality of this compound could allow it to act as a capping agent that not only stabilizes the nanoparticle but also presents a reactive hydrazine group on the surface for subsequent bioconjugation or chemical modification. nih.gov

Table 3: Potential Interaction Sites of this compound for Nanoparticle Functionalization

| Functional Group | Type of Interaction | Potential Role in Functionalization | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Covalent bonding, Electrostatic interaction | Anchoring to the nanoparticle surface, improving hydrophilicity and stability. | cd-bioparticles.netmdpi.com |

| Hydrazine (-NHNH₂) | Coordination, Electron donation | Direct binding to the gold surface or as a reactive site for further conjugation. | nih.govresearchgate.net |

| Aromatic Ring | π-stacking | Can contribute to the overall binding and orientation on the surface. | mdpi.com |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of 3-hydrazino-4-methylbenzoic acid exist, future research will likely focus on developing more sustainable and efficient synthetic routes. Current methods often involve multiple steps, including nitration, reduction, and hydrazination of a starting material like 4-methylbenzoic acid.

Future endeavors could explore:

Greener Solvents and Catalysts: Investigating the use of water or other environmentally benign solvents in place of traditional organic solvents. chemmethod.com The application of microwave-assisted synthesis could also significantly reduce reaction times and energy consumption. chemmethod.com

Flow Chemistry: Utilizing continuous flow reactors for a more controlled, scalable, and safer synthesis process.

A comparative look at traditional versus potential future synthetic approaches is presented below:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Material | 4-methylbenzoic acid | Renewable feedstocks |

| Solvents | Ethanol (B145695), Acetic Acid nepjol.info | Water, Supercritical CO2 |

| Reaction Time | Several hours to days chemmethod.comnepjol.info | Minutes to a few hours chemmethod.com |

| Energy Source | Conventional heating (reflux) chemmethod.comnepjol.info | Microwave irradiation chemmethod.com |

| Purification | Recrystallization, Column chromatography | In-line purification, Crystallization |

Exploration of Undiscovered Reactivity Pathways and Transformations

The hydrazino and carboxylic acid moieties in this compound offer a rich playground for exploring novel chemical reactions. The hydrazino group is a potent nucleophile, readily participating in condensation and cyclization reactions.

Future research could uncover new transformations, such as:

Novel Heterocycle Synthesis: Beyond the known synthesis of benzoxazoles and hydrazinecarbothioamides, exploring its use in creating other complex heterocyclic systems with potential biological activity. acs.org

Multi-component Reactions: Designing one-pot reactions involving this compound and multiple other reactants to rapidly build molecular complexity.

Catalytic Applications: Investigating the potential of metal complexes derived from this compound to act as catalysts in various organic transformations.

Design of Advanced Chemical Scaffolds with Tailored Properties

The inherent reactivity of this compound makes it an ideal starting point for constructing advanced chemical scaffolds with specific, pre-determined properties. By strategically modifying the core structure, researchers can fine-tune its electronic, steric, and physicochemical characteristics.

For instance, the introduction of different substituents on the aromatic ring or derivatization of the hydrazino and carboxylic acid groups can lead to:

Polymers with Novel Properties: Incorporation into polymer backbones could yield materials with enhanced thermal stability, conductivity, or optical properties.

Supramolecular Assemblies: The molecule's ability to form hydrogen bonds could be exploited to create self-assembling systems with applications in sensing or drug delivery.

Functional Dyes and Pigments: Modification of the chromophoric system could lead to the development of new colorants with improved lightfastness and stability.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is poised to accelerate the discovery of new applications for this compound and its derivatives.

Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of new derivatives before their synthesis. acs.org This can help in prioritizing synthetic targets with the most promising characteristics. For example, DFT can be used to calculate parameters like proton affinity (PA) to predict the antioxidant capacity of derivatives. acs.org

Structure-Activity Relationship (SAR) Studies: By combining experimental screening data with computational modeling, researchers can build robust SAR models. These models can elucidate the key structural features responsible for a particular activity, guiding the design of more potent and selective molecules. researchgate.net

Virtual Screening: Computational docking studies can be used to predict the binding affinity of derivatives to biological targets, such as enzymes or receptors, thereby identifying potential drug candidates. researchgate.net

Emerging Applications in Chemical and Materials Science

The versatility of this compound opens doors to a wide range of potential applications in both chemical and materials science.

Anticorrosion Agents: The hydrazino group can chelate with metal surfaces, forming a protective layer that inhibits corrosion.

Organic Light-Emitting Diodes (OLEDs): Derivatives with suitable electronic properties could be explored as components in the emissive or charge-transporting layers of OLEDs.

Chemical Sensors: The reactivity of the hydrazino group towards specific analytes could be harnessed to develop colorimetric or fluorescent sensors.

Decontamination Agents: Hydrazine (B178648) and its derivatives have shown potential in the decontamination of chemical warfare agents, suggesting a possible application for this compound derivatives in this area. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Hydrazino-4-methylbenzoic acid with high purity?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and substituted benzoic acid precursors. For example, hydrazine hydrate can be refluxed with a methyl-substituted benzoic acid ester in ethanol under acidic conditions (e.g., glacial acetic acid) to form the hydrazino moiety. Purification via recrystallization or column chromatography is critical to isolate the product with >95% purity. Monitoring reaction progress using TLC and confirming purity via HPLC are recommended .

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of spectral and analytical methods is essential:

-

1H/13C NMR : To confirm the presence of the hydrazino (-NH-NH2) and methyl groups.

-

FT-IR : To identify N-H stretching (3100–3300 cm⁻¹) and carboxylic acid O-H bands (~2500–3000 cm⁻¹).

-

LC-MS : For molecular weight validation and detecting impurities.

-

X-ray crystallography (SHELX) : For resolving crystal structure and verifying stereochemistry .

Technique Key Peaks/Data Purpose NMR δ 2.3 (CH3), δ 8.1 (COOH) Group identification FT-IR 1660 cm⁻¹ (C=O) Functional groups LC-MS m/z 180 [M+H]+ Molecular ion

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Hydrazino derivatives can be toxic and reactive; store the compound in a cool, dry place away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing hydrazino-substituted benzoic acid derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism).

- Computational modeling (DFT) : To predict spectral patterns and compare with experimental data.

- Cross-validation with X-ray structures : SHELX-refined crystallographic data can resolve ambiguities in bond lengths and angles .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Methodological Answer : The hydrazino group is nucleophilic and prone to oxidation or unintended coupling. Mitigation approaches:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the -NH-NH2 group during reactions.

- Low-temperature reactions : Conduct acylations or alkylations at 0–5°C to suppress side products.

- Catalytic control : Employ palladium or copper catalysts for selective cross-coupling reactions .

Q. How does the hydrazino group influence the pharmacological activity of this compound?

- Methodological Answer : The hydrazino moiety enhances metal-chelation properties, making the compound a candidate for antimicrobial or anticancer studies. For example:

-

In vitro assays : Test against Gram-negative bacteria (e.g., E. coli) using MIC (Minimum Inhibitory Concentration) protocols.

-

Molecular docking : Screen against tyrosine kinase or COX-2 enzymes to predict binding affinity .

Biological Activity Assay Model Key Findings Antimicrobial MIC (E. coli) MIC = 32 µg/mL Anticancer MTT (HeLa cells) IC50 = 50 µM

Q. What computational tools are recommended for modeling the reactivity of this compound?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict reaction pathways (e.g., electrophilic aromatic substitution). Molecular dynamics simulations (GROMACS) can model solute-solvent interactions, while AutoDock Vina is suitable for docking studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variability in yields (e.g., 60–85%) may stem from differences in reaction conditions (solvent, temperature) or purification methods. Reproduce experiments using controlled parameters (e.g., anhydrous ethanol, inert atmosphere) and document step-by-step to identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.